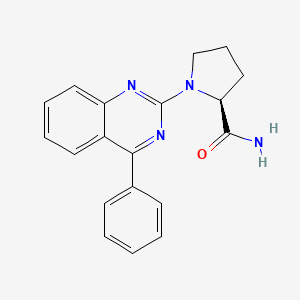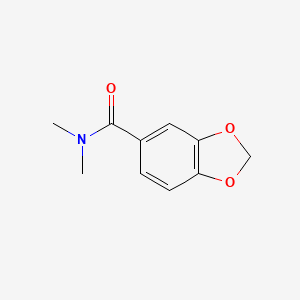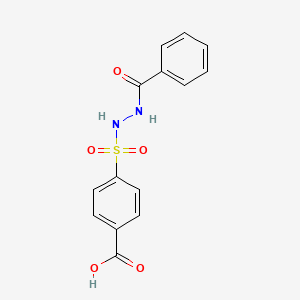![molecular formula C14H21NO B7519614 N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide, also known as CTDP, is a cyclic compound that has been of interest to the scientific community due to its potential applications in drug discovery and development. CTDP is a unique compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to bind to specific receptors in the brain, which can result in the modulation of neuronal activity. The compound has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, which can result in a reduction in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide in lab experiments is its unique structure and biological activity. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision. Additionally, the compound is not widely available, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. One area of interest is the development of new drugs based on the structure of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. The compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide and its potential applications in the treatment of neurological disorders. Finally, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide could be optimized to make it more widely available for research purposes.
Synthesemethoden
The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of reactions to produce the final product. The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(15-12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCVRGSRJOQNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
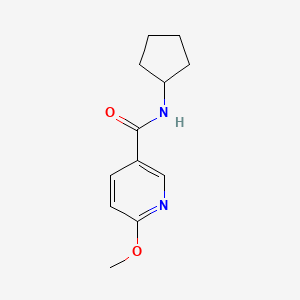
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
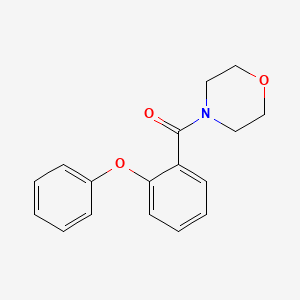

![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
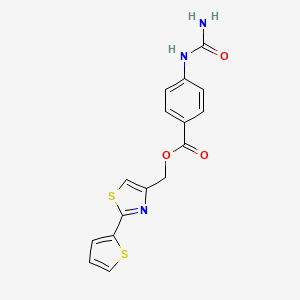
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)
